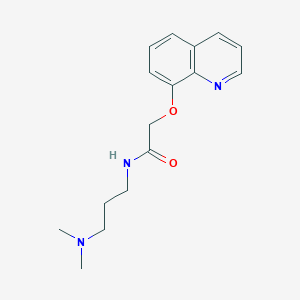

N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

88350-33-8 |

|---|---|

Molecular Formula |

C16H21N3O2 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-quinolin-8-yloxyacetamide |

InChI |

InChI=1S/C16H21N3O2/c1-19(2)11-5-10-17-15(20)12-21-14-8-3-6-13-7-4-9-18-16(13)14/h3-4,6-9H,5,10-12H2,1-2H3,(H,17,20) |

InChI Key |

GIOLZFANFPGEEO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC(=O)COC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with 3-(dimethylamino)propylamine in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. For instance, microwave-accelerated cross-dehydrogenative-coupling (CDC) reactions have been employed to achieve high selectivity and efficiency in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related acetamide derivatives to highlight key differences in substituents, synthesis, and biological activity.

Key Observations:

Structural Variations: The quinolin-8-yloxy group in the target compound distinguishes it from analogs with indazole (DDU86439), indole (b2), or isoxazole () substituents. These modifications influence electronic properties and binding affinity . The 3-(dimethylamino)propyl side chain enhances solubility compared to the cyclohexyl group in , which may reduce bioavailability .

Synthesis Efficiency: Compound b2 (76% yield) uses a one-pot reaction in DMF, while quinoline-cinnamide hybrids () require reflux with acetic acid, suggesting divergent synthetic accessibility .

Biological Activity: DDU86439’s potent activity against T. brucei (EC₅₀ = 6.9 µM) highlights the importance of the indazole-fluorophenyl group for antiparasitic action. SzR-105’s carboxamide linkage and hydroxyquinoline core suggest applications in neuroprotection, diverging from the acetamide-based target compound .

Safety and Physicochemical Properties: The cyclohexyl analog () has a lower molecular weight (284.35 g/mol) and documented safety risks, whereas the dimethylaminopropyl group likely improves aqueous solubility but may introduce neurotoxicity concerns .

Biological Activity

N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C16H20N2O2

- Molecular Weight : Approximately 286.37 g/mol

- Structural Features : The compound includes a dimethylamino group and a quinoline moiety, which are significant for its biological activity.

1. Antimicrobial Properties

Quinoline derivatives, including this compound, have been reported to exhibit antibacterial and antifungal properties. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . Quinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic processes. For instance, it may inhibit lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis . This inhibition could be relevant for understanding its safety profile and therapeutic applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest:

- Binding Affinity : Interaction studies indicate that the compound binds to specific biological targets, which may include receptors or enzymes involved in disease processes.

- Signal Transduction Modulation : The compound may influence signaling pathways that are critical for cell survival and proliferation, particularly in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

Q & A

Basic: What are the standard synthetic routes and critical reaction conditions for N-(3-(Dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide?

The synthesis typically involves multi-step reactions starting with 8-hydroxyquinoline and functionalized acetamide precursors. A common method includes:

- Step 1 : Alkylation of 8-hydroxyquinoline with a bromoacetamide derivative (e.g., bromoacetamide with a dimethylaminopropyl group) in ethanol or methanol under reflux (60–80°C) for 18–20 hours .

- Step 2 : Acid-catalyzed condensation (e.g., glacial acetic acid) to stabilize intermediates and improve yield. Solvent choice (e.g., ethanol vs. DMF) and catalyst selection (e.g., piperidine) significantly affect purity and efficiency .

- Critical Parameters : Elevated temperatures (70–90°C), anhydrous conditions to prevent hydrolysis, and chromatographic purification (e.g., CH₂Cl₂/MeOH 97:3) for isolating the final product .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the quinoline core, acetamide linkage, and dimethylaminopropyl substituent. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.2–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 356.2 for C₁₉H₂₄N₃O₂) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related quinoline-acetamide hybrids (dihedral angles ~87° between quinoline and substituents) .

Advanced: How do structural modifications (e.g., fluorination, alkyl chain length) influence biological activity?

- Fluorination : Introducing fluorine at the quinoline 3-position enhances lipophilicity and target binding (e.g., Cd²⁺/Zn²⁺ sensing via fluorescence modulation) . However, excessive fluorination may reduce solubility, impacting bioavailability .

- Alkyl Chain Variations : Extending the dimethylaminopropyl group improves cellular uptake (e.g., anti-tubercular activity in benzothiazole analogs) but may introduce cytotoxicity at longer chain lengths .

- Methodology : Comparative IC₅₀ assays (e.g., cancer cell lines) and molecular docking (e.g., enzyme active sites) validate structure-activity relationships .

Advanced: What mechanisms underlie the compound’s interaction with biological targets (e.g., enzymes, metal ions)?

- Metal Ion Chelation : The quinoline-8-yloxy group acts as a bidentate ligand for Cd²⁺/Zn²⁺, enabling selective fluorescence sensing via photoinduced electron transfer (PET) or internal charge transfer (ICT) .

- Enzyme Inhibition : The acetamide moiety disrupts ATP-binding pockets in kinases (e.g., EGFR), confirmed by competitive inhibition assays and crystallographic studies .

- Cellular Uptake : The dimethylaminopropyl group enhances membrane permeability via proton sponge effects in lysosomal compartments .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., cytotoxic vs. non-toxic effects)?

- Experimental Variables : Discrepancies may arise from cell line specificity (e.g., HEK-293 vs. HeLa), assay conditions (e.g., serum-free media), or impurity levels (>95% purity recommended) .

- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to differentiate true bioactivity from assay artifacts .

- Counter-Screening : Test against non-target cell lines (e.g., PBMCs) to rule out nonspecific cytotoxicity .

Methodological: What strategies optimize yield and scalability in large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl ether formation .

- Solvent Optimization : Replace ethanol with DMF for higher boiling points (~150°C), reducing reaction time .

- Workflow Integration : Employ continuous-flow reactors for stepwise synthesis, minimizing intermediate isolation .

Methodological: How to assess the compound’s stability under physiological conditions?

- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis. The dimethylaminopropyl group may degrade at pH < 4 .

- Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to identify major metabolites (e.g., N-demethylation) .

- Light Sensitivity : Monitor photodegradation via UV-Vis spectroscopy, as quinoline derivatives are prone to oxidation .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

- ADME Prediction : SwissADME or ADMETLab estimate logP (~2.5), blood-brain barrier permeability (low), and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (e.g., HSA) to predict plasma half-life .

- Docking Studies (AutoDock Vina) : Model interactions with β-tubulin or DNA topoisomerase II for anticancer activity hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.